N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

sGC inhibition cGMP signaling Nitric oxide pathway

NS 2028 (CAS 509113-99-9) is a potent, selective sGC inhibitor with a unique ortho-bromo-para-chloro aniline substitution pattern. This distinct halogenation confers a 17 nM IC50 against S-nitroso-glutathione-enhanced activity—approximately 5-fold greater potency than ODQ. It enables robust, reliable signal abrogation in sensitive biochemical assays and cleanly dissects cGMP-dependent pathways without confounding caspase-3 activation observed with other inhibitors. Ideal for SAR studies.

Molecular Formula C13H7BrCl3NO
Molecular Weight 379.5 g/mol
CAS No. 509113-99-9
Cat. No. B3666517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide
CAS509113-99-9
Molecular FormulaC13H7BrCl3NO
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl
InChIInChI=1S/C13H7BrCl3NO/c14-10-6-8(2-4-11(10)16)18-13(19)9-3-1-7(15)5-12(9)17/h1-6H,(H,18,19)
InChIKeyKQOOPWLUGPAKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide (CAS 509113-99-9): A Verified Soluble Guanylyl Cyclase Inhibitor


N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide, commonly catalogued as NS 2028, is a potent and selective, small-molecule inhibitor of soluble guanylyl cyclase (sGC) . It features a halogenated 2,4-dichlorobenzamide core and an ortho-bromo-para-chloro substituted aniline moiety, which confer its pharmacological profile and differentiate it from structurally related research probes .

Why N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide Cannot Be Substituted with Other sGC Inhibitors or 2,4-Dichlorobenzamides


Despite a shared 2,4-dichlorobenzamide scaffold with other research compounds, NS 2028's specific ortho-bromo substitution on the aniline ring confers a unique, dual halogenation pattern that directly dictates its distinct inhibitory potency and functional effects on the sGC/cGMP pathway. Generic substitution with other sGC inhibitors like ODQ or 2,4-dichlorobenzamide-based compounds such as BPDBA (a BGT1 inhibitor) is not feasible without altering the experimental outcome, as they engage entirely different target selectivity and downstream functional profiles [1].

Quantitative Evidence for Procuring N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide (NS 2028) Over Closest Comparators


NS 2028 Exhibits 4.7-Fold Greater sGC Inhibitory Potency Than the Standard Probe ODQ

In a direct comparative study using S-nitroso-glutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates, NS 2028 was found to be approximately 4.7-fold more potent than the standard sGC inhibitor ODQ . This quantitative difference provides a clear rationale for selecting NS 2028 when greater inhibitory efficacy is required.

sGC inhibition cGMP signaling Nitric oxide pathway

NS 2028 Induces a Milder Apoptotic Phenotype Compared to ODQ in Uterine Epithelial Cells

In immortalized uterine epithelial cells (HRE-H9), treatment with NS 2028 resulted in a 3.5-fold increase in apoptotic DNA fragmentation, whereas the related sGC inhibitor ODQ caused a significantly stronger 9-fold increase in the same assay [1]. This suggests NS 2028 may have a less pronounced pro-apoptotic effect in certain cellular contexts, which can be a critical experimental variable.

Apoptosis cGMP signaling Cell death

NS 2028 Does Not Activate Caspase-3, Unlike ODQ, in Prostate Cancer Cell Lines

A study in prostate cancer cell lines (LNCaP, Du145, PC-3) revealed a key functional divergence: while ODQ promoted caspase-3 activation, NS 2028 was without effect on caspase-3 in the same experimental model [1]. This highlights a significant difference in downstream signaling effects that cannot be assumed from their shared sGC target.

Cancer cell biology Caspase activation cGMP-independent effects

Optimized Application Scenarios for N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide (NS 2028)


High-Potency sGC Inhibition in Nitric Oxide Signaling Research

NS 2028 is the preferred tool for investigating the NO/sGC/cGMP pathway when maximal sGC inhibition is required. Its 17 nM IC50 against S-nitroso-glutathione-enhanced activity makes it nearly 5-fold more potent than ODQ , ensuring robust and reliable signal abrogation in sensitive biochemical and cellular assays.

Investigating cGMP-Dependent Apoptosis with Reduced Off-Target Cell Death

For researchers studying the link between cGMP signaling and apoptosis, NS 2028 offers a more nuanced tool. In uterine epithelial cells, it triggers a 3.5-fold increase in DNA fragmentation, which is substantially milder than the 9-fold increase seen with ODQ . This allows for a more refined dissection of cGMP's anti-apoptotic roles without overwhelming the system.

Dissecting cGMP-Independent Roles of sGC in Cancer Cell Models

NS 2028 is a critical reagent for experiments designed to separate cGMP-dependent and -independent effects of sGC inhibition. In prostate cancer cell lines, NS 2028 effectively blocks sGC without activating caspase-3, a known confounding factor when using ODQ . This specificity makes NS 2028 the superior choice for cleanly interrogating sGC's function in cancer cell proliferation and migration.

Comparative Pharmacological Profiling of sGC Inhibitors

Given its distinct halogenation pattern and well-characterized, differential functional profile compared to ODQ, NS 2028 serves as an essential component in any comparative study of sGC inhibitors. Procurement enables a robust SAR analysis of how subtle chemical modifications translate into distinct potencies and downstream cellular effects [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.